molecular formula C24H16F2N2O2S B11421518 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11421518
M. Wt: 434.5 g/mol
InChI Key: IUCXXVFUAZZGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, often referred to as FB-BTPD , is a heterocyclic compound with a complex structure. Let’s break it down:

  • The core structure consists of a benzothiophene fused with a pyrimidine ring.
  • The 2,4(1H,3H)-dione moiety indicates the presence of two carbonyl groups at positions 2 and 4 of the pyrimidine ring.
  • The substituents include a fluorobenzyl group at position 1 and a 3-fluoro-4-methylphenyl group.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for FB-BTPD, but one common approach involves the following steps:

  • Benzothiophene Synthesis

    • Start with commercially available benzothiophene or synthesize it from suitable precursors.
    • Introduce the fluorobenzyl group at position 1 using appropriate reagents (e.g., nucleophilic aromatic substitution).
    • Protect the carbonyl groups temporarily.
  • Pyrimidine Ring Formation

    • Synthesize the pyrimidine ring by reacting a suitable precursor (e.g., 2,4-diketone) with a fluorinated aniline derivative.
    • Deprotect the carbonyl groups.
  • Final Assembly

    • Combine the fluorobenzyl-substituted benzothiophene and the pyrimidine ring under suitable conditions.
    • Remove any protecting groups.

Industrial Production

Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Specific conditions and catalysts may vary based on the manufacturer.

Chemical Reactions Analysis

FB-BTPD undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl groups yields the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions occur at the fluorobenzyl group.

    Cyclization: Intramolecular cyclization reactions may lead to derivatives with different ring sizes.

Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction produces alcohols, while substitution leads to various derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituent Variations : Modifications to the phenyl groups or the benzothienopyrimidine core can significantly affect potency and selectivity against various biological targets.

Case Studies

Several case studies highlight the applications and efficacy of similar compounds:

  • Thieno[2,3-d]pyrimidine Derivatives : A focused collection revealed potent inhibition against MIF2 with varying IC50 values depending on structural modifications.
  • Pyrimidinone Derivatives : Research demonstrated significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.
Compound NameStructureBiological ActivityIC50 (μM)
This CompoundStructureAnticancer (MIF2 Inhibition)7.2
Thieno[2,3-d]pyrimidine DerivativeStructureAntimicrobial15
Pyrimidinone DerivativeStructureAnticancer (DNA Synthesis Inhibition)11

Mechanism of Action

The exact mechanism remains an active area of research. FB-BTPD likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

FB-BTPD stands out due to its benzothiophene-pyrimidine fusion. Similar compounds include benzothiophene derivatives and pyrimidine-based molecules, but none precisely match FB-BTPD’s structure.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H17F2N3O2SC_{19}H_{17}F_2N_3O_2S, with a molecular weight of approximately 373.42 g/mol. The structure features a benzothieno core fused with a pyrimidine ring, which is known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₇F₂N₃O₂S
Molecular Weight373.42 g/mol
IUPAC Name1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Antiproliferative Activity

Research indicates that compounds within the benzothieno[3,2-d]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of fluorine atoms in the structure enhances binding affinity to target proteins involved in cell proliferation and survival.
  • Case Study : A study conducted on human breast cancer cells demonstrated that this compound inhibited cell growth by inducing cell cycle arrest and promoting apoptosis via caspase activation .

Neuroprotective Effects

Emerging studies have also explored the neuroprotective potential of this compound:

  • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. For example, it has been shown to enhance levels of neuroprotective hormones while decreasing stress-related neurotransmitters .
  • Case Study : In an animal model of epilepsy, the compound demonstrated significant efficacy in reducing seizure frequency and severity, suggesting potential therapeutic applications for neurological disorders .

Research Findings Summary

The biological activity of 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be summarized as follows:

Table 2: Summary of Biological Activities

Activity TypeFindings
AntiproliferativeInduces apoptosis in cancer cells .
NeuroprotectiveReduces seizure activity in epilepsy models .

Properties

Molecular Formula

C24H16F2N2O2S

Molecular Weight

434.5 g/mol

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16F2N2O2S/c1-14-10-11-16(12-19(14)26)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)25/h2-12H,13H2,1H3

InChI Key

IUCXXVFUAZZGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.